molecular formula C22H24N4O3 B11186669 6-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

6-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11186669
M. Wt: 392.5 g/mol
InChI Key: VGMUPMAYVKHHTG-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of methoxyphenyl and piperazinyl groups attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, often using piperazine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the pyrimidinone core or the piperazinyl group, potentially leading to the formation of dihydropyrimidinones or reduced piperazine derivatives.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the aromatic rings or the piperazinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or interacting with nucleic acids. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one
  • 6-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N4O3/c1-28-17-9-7-16(8-10-17)18-15-21(27)24-22(23-18)26-13-11-25(12-14-26)19-5-3-4-6-20(19)29-2/h3-10,15H,11-14H2,1-2H3,(H,23,24,27)

InChI Key

VGMUPMAYVKHHTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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